molecular formula C9H11ClN2O4 B13050748 methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride

methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride

Cat. No.: B13050748
M. Wt: 246.65 g/mol
InChI Key: IVAIWWDGATYXNS-DDWIOCJRSA-N
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Description

Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a nitrophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride typically involves the following steps:

    Amination: The amino group is introduced through amination reactions, often using ammonia or amines under specific conditions.

    Esterification: The formation of the methyl ester group is carried out through esterification reactions using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Products include nitro derivatives and quinones.

    Reduction: Products include amino derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dibromobutanoate: Another amino acid derivative with different substituents.

    Imidazo[1,2-a]pyridines: Compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.

Biological Activity

Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in research and medicine.

Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate; hydrochloride is a chiral compound that possesses a nitrophenyl group, which contributes to its biological activity. Its structural formula can be represented as follows:

C9H10ClN3O4\text{C}_9\text{H}_{10}\text{ClN}_3\text{O}_4

This compound's chirality allows it to interact selectively with biological targets, influencing its pharmacological effects.

The biological activity of methyl (2R)-2-amino-2-(3-nitrophenyl)acetate; hydrochloride is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, impacting metabolic pathways. For example, it may inhibit methionine aminopeptidases, which are crucial for protein processing in various organisms .
  • Receptor Modulation : Its structure allows it to bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activities

Methyl (2R)-2-amino-2-(3-nitrophenyl)acetate; hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that the compound has potential antimicrobial properties, particularly against specific pathogens. Its effectiveness varies based on concentration and formulation .
  • Antiparasitic Effects : Similar compounds have shown efficacy against parasitic infections, suggesting potential applications in treating diseases such as giardiasis .
  • Neuropharmacological Effects : The compound's ability to affect neurotransmitter systems positions it as a candidate for studying neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of methyl (2R)-2-amino-2-(3-nitrophenyl)acetate; hydrochloride:

  • Enzyme Interaction Studies : A study demonstrated that the compound effectively inhibits methionine aminopeptidase 2 (MetAP2), a target for developing antiparasitic drugs. The binding affinity was characterized using molecular docking techniques, revealing insights into structure-activity relationships .
  • Antimicrobial Evaluations : In vitro studies showed that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted the importance of the nitrophenyl group in enhancing biological efficacy .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics, making it suitable for therapeutic applications. Its stability was assessed through various assays, confirming its potential for further development in pharmaceutical formulations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
AntiparasiticPotential efficacy against giardiasis
Enzyme InhibitionInhibits MetAP2
NeuropharmacologicalModulates neurotransmitter systems

Properties

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(3-nitrophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14;/h2-5,8H,10H2,1H3;1H/t8-;/m1./s1

InChI Key

IVAIWWDGATYXNS-DDWIOCJRSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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